Azumolene (sodium salt)
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Overview
Description
Preparation Methods
The synthesis of Azumolene (sodium salt) involves several steps. The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with glycine to form 5-(4-bromophenyl)-2-oxazoline . This intermediate is then reacted with hydantoin in the presence of a base to yield Azumolene . The final step involves the conversion of Azumolene to its sodium salt form by reacting it with sodium hydroxide . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Azumolene (sodium salt) undergoes various chemical reactions, including:
Oxidation: Azumolene can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert Azumolene to its reduced forms, although these are less common.
Substitution: Azumolene can undergo substitution reactions, particularly at the bromine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azumolene (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Azumolene (sodium salt) exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle . It binds to the ryanodine receptor, a calcium channel on the sarcoplasmic reticulum, and stabilizes it in a closed state . This prevents the abnormal release of calcium, which is essential for muscle contraction . By reducing intracellular calcium levels, Azumolene effectively relaxes the muscle .
Comparison with Similar Compounds
Azumolene (sodium salt) is similar to other muscle relaxants like dantrolene . Both compounds inhibit calcium release from the sarcoplasmic reticulum, but Azumolene is more water-soluble and has a faster onset of action . Other similar compounds include ryanodine and its derivatives, which also target the ryanodine receptor but have different pharmacokinetic properties . Azumolene’s unique combination of water solubility and rapid action makes it particularly useful in acute settings .
Properties
IUPAC Name |
sodium;1-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRJPWBPXLNAJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN4NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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